

Synthesis of phenacetin using p-Phenetidine and acetic anhydride

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Compound of Interest		
Compound Name:	p-Phenetidine	
Cat. No.:	B124905	Get Quote

Application Notes and Protocols for the Synthesis of Phenacetin

Introduction

Phenacetin, or N-(4-ethoxyphenyl)acetamide, is an analgesic and antipyretic drug that was widely used for nearly a century before its use was restricted in many countries due to concerns about its carcinogenicity and nephrotoxicity.[1][2] It is a white, crystalline solid, sparingly soluble in water but more soluble in organic solvents.[3][4] The synthesis of phenacetin from **p-phenetidine** (p-ethoxyaniline) and acetic anhydride is a classic example of nucleophilic acyl substitution to form an amide.[5][6][7] This document provides detailed protocols, safety information, and quantitative data for this synthesis, intended for use by researchers and professionals in drug development and organic chemistry.

Reaction Scheme

The overall reaction involves the acetylation of the amine group of **p-phenetidine** by acetic anhydride. A buffer solution, typically sodium acetate, is used to control the pH, as the reaction is sensitive to acidity.[8]

p-Phenetidine + Acetic Anhydride → Phenacetin + Acetic Acid

Data Presentation



Quantitative data for the reactants and the final product are summarized below for easy reference.

Table 1: Physical and Safety Data of Key Compounds

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Key Hazards
p- Phenetidine	C ₈ H ₁₁ NO	137.18	4	250	Toxic, Skin/Eye Irritant, Air & Light Sensitive[9] [10][11][12]
Acetic Anhydride	С4Н6О3	102.09	-73	138–140	Corrosive, Flammable, Lachrymator[8]
Sodium Acetate	C2H3NaO2	82.03	324	>400 (decomposes)	Irritant

| Phenacetin | $C_{10}H_{13}NO_2$ | 179.22 | 133-136 | Decomposes | Suspected Carcinogen, Irritant[3] [8][13][14] |

Table 2: Spectroscopic Data for Phenacetin Characterization



Spectroscopic Method	Key Signals / Peaks	Description	
¹H NMR (in CDCl₃)	~1.4 ppm (triplet, 3H)	-O-CH₂- CH₃	
	~2.1 ppm (singlet, 3H)	-NH-C(=O)-CH₃	
	~4.0 ppm (quartet, 2H)	-O-CH ₂ -CH ₃	
	~6.8-7.4 ppm (multiplet, 4H)	Aromatic protons	
	~8.1 ppm (broad singlet, 1H)	-NH-	
IR Spectroscopy	~3300 cm ⁻¹	N-H stretch (amide)	
	~1660 cm ⁻¹	C=O stretch (amide I band)	
	~1550 cm ⁻¹	N-H bend (amide II band)	
	~1240 cm ⁻¹	C-O stretch (aryl ether)[15]	

Data compiled from references[16][17][18].

Experimental Protocols

This section details the step-by-step methodology for the synthesis and purification of phenacetin.

Materials and Reagents

- **p-Phenetidine** (p-ethoxyaniline)
- Acetic anhydride
- Sodium acetate (anhydrous or trihydrate)
- Concentrated hydrochloric acid (HCl)
- Activated carbon
- Distilled or deionized water
- Ethanol (95%)



Ice

Equipment

- Erlenmeyer flasks (25 mL, 50 mL)
- Beakers
- Graduated cylinders
- Hot plate with stirring capability
- Magnetic stir bar
- Gravity filtration setup (funnel, filter paper)
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Melting point apparatus
- · Glass stirring rod

Protocol 1: Synthesis of Crude Phenacetin

- Preparation of p-Phenetidine Solution: In a 50 mL Erlenmeyer flask, add 5 mL of deionized water and carefully add 0.2 mL of concentrated HCI.[8] To this acidic solution, dissolve 0.27 g of p-phenetidine.[8] The amine will dissolve by forming its hydrochloride salt.[5]
- Decolorization: If the solution is colored (due to impurities from the air-sensitive amine), add approximately 0.1 g of activated carbon.[5][8] Stir the mixture for 1-2 minutes to allow the carbon to adsorb the colored tars.[8]
- Filtration: Remove the activated carbon by gravity filtration, collecting the clear, decolorized
 p-phenetidine hydrochloride solution in a clean 25 mL Erlenmeyer flask.
- Preparation of Buffer: In a separate flask, prepare a sodium acetate solution by dissolving
 0.42 g of sodium acetate in 1.5 mL of water.[8]



- Acetylation Reaction: Gently warm the p-phenetidine solution to about 50 °C on a hot plate.
 [8] Add 0.25 mL of acetic anhydride to the warm amine solution and swirl to mix.[8]
- Precipitation: Immediately add the sodium acetate solution all at once to the reaction
 mixture.[5][8] Swirl the flask vigorously to ensure thorough mixing. The sodium acetate acts
 as a buffer to control the acidity, which is crucial for maximizing the yield.[8]
- Crystallization: Allow the flask to stand and cool to room temperature. If crystals do not form readily, you may need to scratch the inside of the flask with a glass rod or add a seed crystal.
 [5] Once crystallization begins, cool the flask in an ice-water bath to maximize the precipitation of the crude product.
- Isolation: Collect the crude phenacetin crystals by vacuum filtration using a Büchner funnel.
 [8] Wash the crystals with a small amount of cold water to remove any soluble impurities.

Protocol 2: Purification by Recrystallization

- Solvent Preparation: The crude product can be purified by recrystallization from a mixed solvent system of ethanol and water.[8]
- Dissolution: Transfer the crude phenacetin to a clean beaker or flask. Add a minimal amount
 of hot 95% ethanol, just enough to dissolve the solid completely while keeping the solution
 near its boiling point.[8]
- Inducing Crystallization: Once the solid is dissolved, add hot water dropwise until the solution becomes slightly cloudy (turbid), indicating that the phenacetin is beginning to precipitate.[8] If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
- Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to ensure maximum crystal formation.[19]
- Final Isolation: Collect the purified phenacetin crystals by vacuum filtration. Allow the crystals to air dry completely on the filter paper.



Characterization: Weigh the final product to calculate the percentage yield. Determine the
melting point of the purified sample and compare it to the literature value (133-136 °C) to
assess its purity.[3] Further characterization can be performed using IR and NMR
spectroscopy.[8]

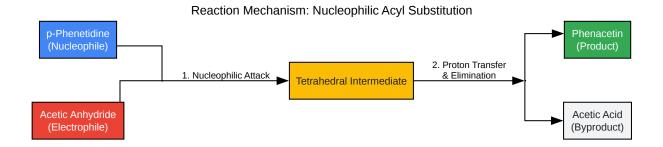
Safety Precautions

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
- **p-Phenetidine**: This compound is toxic and an irritant.[9] It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[10][11] Handle in a well-ventilated area or a chemical fume hood.
- Acetic Anhydride: It is corrosive and a lachrymator (causes tearing). It can cause severe burns. Handle exclusively in a chemical fume hood.
- Hydrochloric Acid: Concentrated HCl is toxic and corrosive and can cause severe burns.[8]
 Use a fume hood when working with the concentrated acid.
- Phenacetin: The final product is a suspected carcinogen.[8] Handle with care and avoid generating dust.

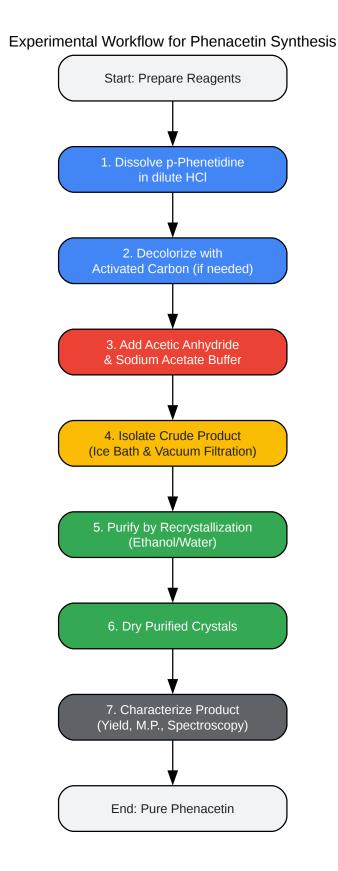
Diagrams and Workflows

The following diagrams illustrate the reaction mechanism and the experimental workflow.









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